Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-
Description
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is a heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated amine) substituted with a 5-nitro-2-benzofuranyl carbonyl group. The benzofuran moiety introduces aromaticity and π-electron density, while the nitro group at the 5-position acts as a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions. This compound is synthesized via base-catalyzed condensation reactions, typically using KOH (10%) in ethanol under reflux, yielding 53–85% under optimized conditions . Its structural uniqueness lies in the juxtaposition of the nitro group and benzofuran system, which may confer distinct electronic and steric properties compared to analogous pyrrolidine derivatives.
Properties
CAS No. |
832102-11-1 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(5-nitro-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
WCORRDLONYOKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- typically involves two key components:
- Functionalized benzofuran derivative : Specifically, 5-nitro-2-benzofuran or its activated derivatives (e.g., acid chlorides or esters).
- Pyrrolidine or its derivatives : Often as a nucleophile or amine partner for carbonyl coupling.
The preparation generally follows acylation or coupling reactions where the pyrrolidine nitrogen attacks an activated carbonyl group attached to the benzofuran ring.
Synthesis of 5-Nitro-2-Benzofuranyl Precursors
According to a comprehensive review on benzo[b]furan derivatives, the synthesis of nitro-substituted benzofurans involves:
- Cyclization of nitrosalicylaldehydes or 2-hydroxyacetophenone derivatives with bromo-substituted ethanones under basic conditions (potassium carbonate in acetone) to yield nitro-substituted benzofuranone intermediates.
- Subsequent modifications such as reduction or further functionalization can be applied to introduce amino or other substituents.
This approach allows the preparation of 5-nitro-2-benzofuranyl intermediates suitable for further coupling reactions.
Formation of Pyrrolidine Carbonyl Derivatives
A key method for preparing pyrrolidine carbonyl compounds involves the reaction of pyrrolidine or its lactam derivatives with acid chlorides or activated esters of benzofuran derivatives.
- The acid chloride of 5-nitro-2-benzofuranyl carboxylic acid can be prepared by treatment with reagents like phosphorus oxychloride under controlled temperature conditions (0–50 °C initially, then raised to 40–100 °C).
- The acid chloride intermediate is then reacted with pyrrolidine under basic conditions (using tertiary amines such as diisopropylethylamine) to form the amide bond, yielding the target compound.
Donor–Acceptor Cyclopropane Route to Pyrrolidine Derivatives
An alternative modern approach involves donor–acceptor cyclopropanes:
- Lewis acid-catalyzed ring opening of donor–acceptor cyclopropanes with primary amines (including benzylamines and anilines) produces γ-amino esters.
- These intermediates undergo in situ lactamization and dealkoxycarbonylation to yield pyrrolidin-2-ones, which can be further functionalized to incorporate benzofuran substituents.
This method is efficient and allows for one-pot synthesis with good yields (up to 79%) and broad substrate scope.
Nitroenamine and Pyrrolizine Derivative Synthesis
A related synthetic approach involves nitroenamine intermediates derived from pyrrolidine:
- 2-Nitromethylene-pyrrolidine can be synthesized by heating 2-pyrrolidone with diethyl sulfate in benzene, followed by reflux in nitromethane.
- This intermediate can undergo further reactions with carbonyl compounds to form pyrrolizine derivatives, which share structural similarity and biological relevance to the target compound.
- The reactions proceed under mild conditions without special catalysts, offering a straightforward synthetic route.
Detailed Reaction Conditions and Data
The following table summarizes key reaction parameters from the literature for the preparation of related pyrrolidine carbonyl compounds with benzofuran moieties.
Mechanistic Insights and Research Findings
- The formation of the acid chloride from benzofuran carboxylic acid derivatives is a critical activation step, requiring precise temperature control to avoid side reactions.
- The nucleophilic attack by the pyrrolidine nitrogen on the activated carbonyl is facilitated by the presence of a base, which scavenges the released acid and drives the reaction forward.
- Donor–acceptor cyclopropane ring-opening reactions provide a versatile and mild alternative to classical coupling, enabling diverse substitution patterns on the pyrrolidine ring.
- Nitroenamine intermediates exhibit strong intramolecular hydrogen bonding, influencing their reactivity and stability, which is crucial for subsequent cyclization steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Oxidation: Formation of benzofuran derivatives with different oxidation states.
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Chemistry: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: It can be used in the design of new drugs with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzofuran moiety can engage in various interactions with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound is differentiated from other pyrrolidine derivatives by its 5-nitro-2-benzofuranyl carbonyl substituent. Key comparisons include:
- Nitro Group vs.
- Benzofuran vs. Biaryl Systems : Unlike triazolone derivatives with biaryl moieties for π-interactions (e.g., Phe2109 stacking ), the benzofuran in the target compound may prioritize planar aromatic interactions over edge-face stacking.
Reactivity and Stability
- Electrophilicity : The nitro group increases the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack compared to ethylsulfinyl or trifluoromethyl groups in pesticides .
- Thermal Stability : The benzofuran system may improve thermal stability relative to aliphatic substituents, though nitro groups can introduce decomposition risks under prolonged heating.
Biological Activity
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a benzofuran moiety, specifically the 5-nitro derivative. The synthesis typically involves multicomponent reactions that yield various derivatives with potential biological activities. For instance, recent studies have utilized a five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol and diverse aldehydes to synthesize related compounds with promising antimicrobial properties .
Biological Activity Overview
Pyrrolidine derivatives, including the target compound, have been investigated for their antimicrobial , antitumor , and anti-inflammatory activities. The following sections summarize key findings from various studies.
Antimicrobial Activity
In vitro studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 20 to 25 μg/mL against Gram-positive and Gram-negative bacteria .
- Compounds derived from pyrrolidine showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ciprofloxacin .
Antitumor Activity
Research has indicated that benzofuran derivatives possess antitumor properties. The introduction of the benzofuran motif in pyrrolidine structures has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Compounds containing the benzofuran scaffold demonstrated significant antiproliferative effects in assays against HepG2 hepatoblastoma cells .
- Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzofuran ring could enhance biological activity, suggesting that careful design of these compounds could yield potent antitumor agents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has also been explored:
- In vivo studies have shown that certain pyrrolidine compounds can reduce inflammation markers in animal models, indicating their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of pyrrolidine derivatives:
- Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against clinical isolates of bacteria. The results indicated that some compounds exhibited MIC values lower than those of traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
- Antitumor Mechanisms : Another investigation focused on the mechanism of action of pyrrolidine derivatives against cancer cells. It was found that these compounds could induce apoptosis through mitochondrial pathways, making them candidates for further development in cancer therapy .
- Inflammation Models : In models of acute inflammation, certain pyrrolidine-based compounds significantly reduced edema and cytokine levels, demonstrating their potential utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
